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molecular formula C5H5BrN2OS B8744393 5-Bromo-2-methyl-thiazole-4-carboxylic acid amide CAS No. 936477-33-7

5-Bromo-2-methyl-thiazole-4-carboxylic acid amide

Cat. No. B8744393
M. Wt: 221.08 g/mol
InChI Key: UPQNKRQSDHWFCL-UHFFFAOYSA-N
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Patent
US07659401B2

Procedure details

5-Bromo-2-methyl-thiazole-4-carboxylic acid amide (11.3 g, 51.1 mmol) was dissolved in 150 ml dichloromethane and triethylamine (14.2 ml, 102.2 mmol) was added. Trifluoroaceticanhydride (14.3 ml, 102.2 mmol) was added dropwise at 0° C. and the mixture stirred without cooling for 2 hrs. The reaction mixture was quenched with saturated NaHCO3-solution and extracted with ethyl acetate. The organic extract was washed with brine, dried with sodium sulfate, filtered and evaporated. The crude product was purified by flash chromatography on silica gel (heptane/ethyl acetate 90:10->20:80 gradient). The desired compound was obtained as a light yellow solid (6.4 g, 62%), MS: m/e=204.0 (M+H+).
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
14.2 mL
Type
reactant
Reaction Step Two
Quantity
14.3 mL
Type
reactant
Reaction Step Three
Name
Yield
62%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][C:5]([CH3:7])=[N:4][C:3]=1[C:8]([NH2:10])=O.C(N(CC)CC)C.FC(F)(F)C(OC(=O)C(F)(F)F)=O>ClCCl>[Br:1][C:2]1[S:6][C:5]([CH3:7])=[N:4][C:3]=1[C:8]#[N:10]

Inputs

Step One
Name
Quantity
11.3 g
Type
reactant
Smiles
BrC1=C(N=C(S1)C)C(=O)N
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
14.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
14.3 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
without cooling for 2 hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with saturated NaHCO3-solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica gel (heptane/ethyl acetate 90:10->20:80 gradient)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(N=C(S1)C)C#N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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